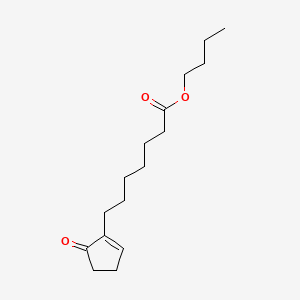

Butyl 5-oxocyclopent-1-ene-1-heptanoate

Description

Contextual Significance of Cyclopentenone Structures in Organic Synthesis Research

The cyclopentenone unit, a five-membered ring containing both a ketone and an alkene functional group, is a frequently encountered and highly versatile structure in organic chemistry. thieme-connect.comwikipedia.org These cyclic enones are integral components of numerous natural products, including jasmone, aflatoxins, and several prostaglandins (B1171923). wikipedia.org Their chemical reactivity, characterized by susceptibility to reactions like nucleophilic conjugate addition, the Baylis–Hillman reaction, Michael addition, and Diels-Alder reactions, makes them powerful synthons, or building blocks, for the synthesis of a wide array of bioactive target molecules. wikipedia.orgacs.orgnih.gov

The ability to construct the cyclopentenone core through various strategies, such as the Pauson–Khand reaction, Nazarov cyclization, and aldol (B89426) condensation, has been a significant focus of synthetic research. thieme-connect.comacs.orgresearchgate.net The development of methods for the enantioselective and asymmetric synthesis of chiral cyclopentenones is particularly important, as these serve as crucial precursors in the asymmetric synthesis of complex chiral molecules. acs.orgnih.gov Consequently, the 2-cyclopentenone molecular feature serves as a benchmark substrate for developing and evaluating new chemical transformations. thieme-connect.com

Overview of Butyl 5-oxocyclopent-1-ene-1-heptanoate as a Synthetic Intermediate

This compound (also known as butyl 7-(5-oxo-1-cyclopenten-1-yl)heptanoate) is a specific derivative within the broader class of cyclopentenone heptanoates. alfa-chemistry.com It is characterized by a cyclopentenone ring attached to a seven-carbon heptanoate (B1214049) side chain, with a butyl ester at the terminus. This compound functions as a key synthetic intermediate, primarily in the synthesis of prostaglandins and their analogues. chemdad.com The structure combines the reactive cyclopentenone core with a lipid-soluble side chain, mimicking the basic framework of natural prostaglandins. A closely related compound, the methyl ester known as (-)-Norprostol, is a documented intermediate in the synthesis of prostaglandins used for treating gastric and duodenal ulcers. chemdad.com

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 52477-97-1 |

| Molecular Formula | C₁₆H₂₆O₃ |

| Molecular Weight | 266.38 g/mol |

| Boiling Point | 372.6°C at 760 mmHg |

| Density | 1 g/cm³ |

| Flash Point | 160.9°C |

| EINECS Number | 257-944-3 |

Data sourced from Alfa Chemistry. alfa-chemistry.com

Historical Development of Research on Prostaglandin (B15479496) Analogs and Related Cyclopentenones

The study of prostaglandins has a rich history, beginning with the discovery in the 1930s that human seminal fluid could stimulate or relax uterine tissue. wikipedia.org The active compounds were named prostaglandins, initially believed to originate from the prostate gland. wikipedia.org It was later found that many tissues secrete these compounds, which are synthesized from fatty acids like arachidonic acid. wikipedia.org

A pivotal moment in the field was the first total synthesis of prostaglandin F₂α and prostaglandin E₂ in 1969 by Elias James Corey, an achievement that demonstrated the feasibility of producing these complex molecules in the laboratory. wikipedia.org This spurred extensive research into their synthesis and function. In 1971, it was discovered that aspirin-like drugs inhibit prostaglandin synthesis, which explained their mechanism of action. wikipedia.org This line of research culminated in the 1982 Nobel Prize in Physiology or Medicine for Sune K. Bergström, Bengt I. Samuelsson, and John R. Vane for their work on prostaglandins. wikipedia.org

The development of synthetic prostaglandin analogues for therapeutic use began in earnest in the following decades. wikipedia.org Researchers created modified structures to enhance stability and target specific biological activities. These analogues found applications in inducing childbirth, treating ulcers, and, beginning in the late 1970s, lowering intraocular pressure in glaucoma treatment. wikipedia.orgwikipedia.org The creation of these synthetic analogues relies heavily on versatile intermediates like cyclopentenone heptanoates.

Scope and Academic Relevance of Studying this compound

The academic relevance of this compound is directly tied to its role as a foundational building block for molecules of significant biological and therapeutic importance. The study of this compound and its reactions contributes to the broader field of organic synthesis, particularly in the area of natural product synthesis. acs.orgnih.gov

Research focused on the synthesis and manipulation of this intermediate allows chemists to develop and refine synthetic methodologies that can be applied to a wide range of complex targets. Because prostaglandins and their analogues possess diverse physiological effects and are used in several therapeutic areas, the efficient synthesis of their core structures is of high academic and industrial interest. wikipedia.orgmdpi.com The study of specific intermediates like this compound provides fundamental insights into the chemical strategies required to assemble these intricate and valuable molecules.

Properties

CAS No. |

52477-97-1 |

|---|---|

Molecular Formula |

C16H26O3 |

Molecular Weight |

266.38 g/mol |

IUPAC Name |

butyl 7-(5-oxocyclopenten-1-yl)heptanoate |

InChI |

InChI=1S/C16H26O3/c1-2-3-13-19-16(18)12-7-5-4-6-9-14-10-8-11-15(14)17/h10H,2-9,11-13H2,1H3 |

InChI Key |

IQOYCLGKUZQIQH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CCCCCCC1=CCCC1=O |

Origin of Product |

United States |

Synthetic Methodologies for Butyl 5 Oxocyclopent 1 Ene 1 Heptanoate and Its Analogs

Strategies for Cyclopentenone Core Construction

Metal-Catalyzed Asymmetric Conjugate Addition Reactions

Asymmetric 1,4-addition, also known as conjugate addition, to cyclic enones is a powerful method for forming carbon-carbon bonds in an asymmetric manner, which is crucial for synthesizing chiral molecules. beilstein-journals.orgresearchgate.net This approach is particularly valuable for creating tertiary and quaternary stereocenters found in complex natural products. orgsyn.org The reaction involves the addition of a carbon nucleophile to the β-position of an α,β-unsaturated carbonyl compound, such as a cyclopentenone precursor. acs.org

Both rhodium (Rh) and palladium (Pd) complexes are highly effective catalysts for asymmetric conjugate additions to enones. beilstein-journals.org

Rhodium (Rh) Complexes: Chiral rhodium catalysts have been extensively developed for the addition of organoboron nucleophiles, such as arylboronic acids, to α,β-unsaturated ketones. orgsyn.org These reactions are valued for the mild nature and stability of the organoboron reagents, which allows for a broad tolerance of different functional groups. orgsyn.org For instance, Rh(I)-catalyzed [3+2] cycloadditions of cyclopropenones and alkynes provide an efficient and regiocontrolled route to cyclopentadienones, which are versatile building blocks. figshare.com Another approach involves the rhodium-catalyzed intramolecular hydroacylation of 4-alkynals, which proceeds through an oxidative addition of the aldehyde C-H bond to Rh(I), followed by an unusual trans addition of the rhodium hydride to the alkyne and subsequent reductive elimination to yield the cyclopentenone. organic-chemistry.org

Palladium (Pd) Complexes: Palladium catalysis has emerged as a robust and often more cost-effective alternative to rhodium. orgsyn.org Cationic palladium(II) complexes, particularly with chiral ligands like DuPHOS and PyOx, have shown remarkable efficacy in the asymmetric construction of β-substituted ketones. orgsyn.org These catalytic systems can exhibit a high tolerance to air and moisture. orgsyn.org Palladium-catalyzed reactions have been successfully used for the 1,4-addition of arylboronic acids to cyclic enones and for formal [3+2] cycloadditions of vinyl cyclopropanes to generate highly functionalized cyclopentanes. beilstein-journals.orgnih.gov The choice of ligand is critical, as it can control stereochemistry in bond-forming events. nih.gov

| Metal Catalyst | Typical Nucleophile | Key Advantage |

| Rhodium (Rh) | Organoboron reagents | Mild reagents, high functional group tolerance orgsyn.org |

| Palladium (Pd) | Arylboronic acids, Vinyl cyclopropanes | Cost-effective, robust, tolerant to air/moisture orgsyn.org |

Achieving high yield and enantioselectivity in metal-catalyzed conjugate additions requires careful optimization of several reaction parameters.

Catalyst and Ligand: The choice of the metal precursor and, more importantly, the chiral ligand is paramount. For palladium-catalyzed additions, ligands such as t-BuPyOx have been shown to be effective for creating all-carbon quaternary stereocenters. researchgate.netorgsyn.org The electronic properties of the ligand can influence the reaction's efficiency; for example, a strong positive linear correlation has been observed between the enantiomeric ratio and the Hammett value for para-substituted arylboronic acids, suggesting that electron-withdrawing groups can enhance selectivity. orgsyn.org

Solvent: The solvent can significantly impact both reactivity and stereoselectivity. In an asymmetric Michael addition of cyclopentane-1,2-dione, chloroform (B151607) was found to be superior to other apolar, polar aprotic, and chlorinated solvents. beilstein-journals.org

Additives: Additives can accelerate the reaction or improve selectivity. In some palladium-catalyzed additions of arylboronic acids, the addition of silver salts (AgBF₄ or AgSbF₆) was found to greatly accelerate the transmetalation step. beilstein-journals.org Similarly, in certain organocatalytic Michael additions, 4-nitrophenol (B140041) has been used as an additive to increase reactivity. mdpi.com

Temperature: Temperature control is crucial. Many asymmetric addition reactions require sub-zero temperatures to achieve high enantioselectivities. beilstein-journals.org

Substrate Concentration: The concentration of reactants can affect reaction speed and selectivity. A study on an organocatalytic Michael addition found that a substantial excess of one reactant led to a very slow reaction and a decrease in enantioselectivity. beilstein-journals.org

| Parameter | Effect on Reaction | Example |

| Ligand Choice | Controls enantioselectivity and reactivity. | t-BuPyOx ligand with Palladium for quaternary centers. orgsyn.org |

| Solvent | Influences yield and stereochemical outcome. | Chloroform found to be optimal in a squaramide-catalyzed Michael addition. beilstein-journals.org |

| Additives | Can accelerate key catalytic steps. | Silver salts (AgBF₄) accelerate transmetalation in Pd-catalyzed additions. beilstein-journals.org |

| Temperature | Affects reaction rate and enantioselectivity. | Sub-zero temperatures are often necessary for high enantiomeric excess (ee). beilstein-journals.org |

Cyclization Reactions for Ring Formation

Cyclization reactions provide a direct pathway to the carbocyclic core of cyclopentenones by forming the ring from an acyclic precursor.

The Dieckmann cyclization, or Dieckmann condensation, is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester using a base. fiveable.melibretexts.org This method is highly effective for synthesizing five- and six-membered rings. libretexts.org For cyclopentenone synthesis, a 1,6-diester is typically used as the starting material. libretexts.orgorganicchemistrytutor.com

The mechanism involves the following key steps libretexts.org:

Enolate Formation: A strong base (e.g., sodium ethoxide) removes an acidic α-hydrogen from one of the ester groups to form an enolate.

Nucleophilic Attack: The enolate performs an intramolecular attack on the carbonyl carbon of the other ester group, forming a new carbon-carbon bond and creating a five-membered ring.

Leaving Group Elimination: The tetrahedral intermediate collapses, eliminating the alkoxide leaving group to form the cyclic β-keto ester.

Deprotonation: A full equivalent of base is required because the resulting β-keto ester is acidic and is deprotonated, a step that drives the reaction equilibrium toward the product. libretexts.org

Protonation: An acidic workup protonates the enolate to yield the final cyclic β-keto ester.

This β-keto ester can then be further functionalized, for example, through alkylation at the α-carbon, followed by decarboxylation to yield a 2-substituted cyclopentanone (B42830), a direct precursor to the target cyclopentenone. libretexts.orgorganicchemistrytutor.com

The Piancatelli rearrangement is an acid-catalyzed reaction that converts 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.orgnih.gov This reaction is a powerful tool in natural product synthesis due to its ability to generate highly functionalized cyclopentenone cores with a high degree of stereochemical control, typically yielding the trans isomer exclusively. wikipedia.orgnih.gov

The reaction is initiated by the treatment of a 2-furylcarbinol, which can be readily synthesized from furfural (B47365) (a biomass-derived chemical), with an acid in an aqueous medium. wikipedia.org The proposed mechanism involves a 4π-electrocyclization, similar to the Nazarov cyclization. wikipedia.org The key steps are:

Carbocation Formation: Acid-catalyzed dehydration of the carbinol generates a resonance-stabilized carbocation.

Electrocyclization: A 4π-conrotatory electrocyclic ring closure occurs.

Hydrolysis: The resulting intermediate is hydrolyzed to yield the 4-hydroxycyclopentenone product.

The reaction conditions can be tuned based on the substrate's reactivity. While strong acids are often used, more reactive substrates may require milder conditions or the use of Lewis acids to avoid the formation of side products. wikipedia.orgnih.gov The versatility of this rearrangement has been demonstrated in the synthesis of key intermediates for prostaglandins (B1171923). wikipedia.org

Precursor Development and Functionalization

The initial stages of the synthesis are centered on the formation of a functionalized cyclopentenone precursor. This involves the careful selection of starting materials and the application of specific cyclization and functionalization reactions to build the five-membered ring with the desired substitution pattern.

Commercially available and relatively inexpensive starting materials such as suberic acid and cycloheptanone (B156872) serve as practical entry points for the synthesis of the cyclopentenone core.

One effective strategy begins with suberic acid , a C8 dicarboxylic acid. A key intermediate, methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate, can be prepared from suberic acid in a multi-step sequence. researchgate.net The initial step involves a zinc chloride-catalyzed Friedel-Crafts reaction between furan (B31954) and 2,9-oxonanedione, which is derived from suberic acid. researchgate.net This is followed by sulfuric acid-catalyzed methylation and subsequent reduction. The final step in forming the cyclopentenone ring is a Piancatelli rearrangement. researchgate.net

Alternatively, cycloheptanone can be utilized as a precursor. Cycloheptanone itself can be synthesized from the calcium salt of suberic acid through ketonization, a reaction that also produces calcium carbonate. stackexchange.com The conversion of cycloheptanone to a cyclopentenone derivative can be achieved through various ring-contraction methodologies. One such method is the Tiffeneau-Demjanov-type ring expansion, which involves the rearrangement of cyclic alcohols and can be adapted for ring contraction. organic-chemistry.org

| Starting Material | Key Transformations | Intermediate/Product |

| Suberic Acid | Friedel-Crafts acylation with furan, methylation, reduction, Piancatelli rearrangement | Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate researchgate.net |

| Cycloheptanone | Ring contraction methodologies (e.g., Tiffeneau-Demjanov rearrangement) | Cyclopentenone derivatives organic-chemistry.org |

Furan derivatives are pivotal in the construction of the cyclopentenone ring, primarily through the Piancatelli rearrangement. wikipedia.orgnih.gov This acid-catalyzed reaction transforms 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.org The versatility of this rearrangement allows for the synthesis of a wide array of substituted cyclopentenones, which are valuable intermediates in the synthesis of natural products. orgsyn.org

The general mechanism of the Piancatelli rearrangement is proposed to be a 4-π electrocyclization, similar to the Nazarov cyclization reaction. wikipedia.org The reaction is initiated by the acid-catalyzed dehydration of the 2-furylcarbinol to generate a highly reactive furanoxonium ion. This is followed by a nucleophilic attack of water and subsequent ring-opening to form a pentadienyl cation. A conrotatory 4π-electrocyclization then yields the trans-4-hydroxycyclopentenone. wikipedia.orgnih.gov

The scope of the Piancatelli rearrangement is broad, and it has been successfully applied to 2-furylcarbinols bearing various side chains, including those with ester functionalities. escholarship.org This makes it a highly relevant and powerful tool for the synthesis of precursors to Butyl 5-oxocyclopent-1-ene-1-heptanoate. The reaction conditions can be tuned, with Lewis acids sometimes employed to drive the reaction to completion. nih.gov

| Furan Derivative | Reaction | Product |

| 2-Furylcarbinols | Piancatelli Rearrangement (acid-catalyzed) | 4-Hydroxycyclopentenone derivatives wikipedia.org |

| 2-Furylcarbinols with ester-containing side chains | Piancatelli Rearrangement | Functionalized 4-hydroxycyclopentenones escholarship.org |

Side-Chain Elongation and Functionalization Strategies

Once the cyclopentenone core is established, the next phase of the synthesis focuses on the elongation and functionalization of the side chain to introduce the heptanoate (B1214049) moiety. This is typically achieved through carbon-carbon bond-forming reactions.

Organometallic reagents are instrumental in the formation of new carbon-carbon bonds for side-chain elongation.

Lithiation-alkylation strategies involve the deprotonation of a suitable precursor to form a nucleophilic organolithium species, which then reacts with an electrophilic alkylating agent. In the context of cyclopentenone synthesis, the α-position to the carbonyl group can be deprotonated to form an enolate, which can then be alkylated. libretexts.orgfiveable.melibretexts.org The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred for the quantitative formation of the enolate. youtube.com The resulting enolate can then undergo an SN2 reaction with a suitable alkyl halide to introduce the desired side chain. libretexts.orgfiveable.melibretexts.org

Grignard addition offers another powerful method for side-chain introduction. Grignard reagents (R-MgX) are potent nucleophiles that can add to carbonyl groups. organic-chemistry.org In the case of α,β-unsaturated ketones like cyclopentenones, Grignard reagents can undergo either 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. stackexchange.com While simple Grignard reagents tend to favor 1,2-addition, the use of copper catalysts can promote 1,4-addition, which is often the desired pathway for elongating the side chain at the β-position. acs.orgacs.org This conjugate addition generates a magnesium enolate, which can then be trapped with an electrophile. acs.orgacs.org

| Method | Reagents | Key Features |

| Lithiation-Alkylation | Strong base (e.g., LDA), Alkyl halide | Forms a new C-C bond at the α-position to the carbonyl. libretexts.orgyoutube.com |

| Grignard Addition (1,4-conjugate) | Grignard reagent, Copper catalyst | Introduces an alkyl group at the β-position of the enone. acs.orgacs.org |

The Wittig reaction is a cornerstone of organic synthesis for the conversion of aldehydes and ketones into alkenes. wikipedia.orglibretexts.orglibretexts.org This reaction utilizes a phosphonium (B103445) ylide, also known as a Wittig reagent, which reacts with a carbonyl compound to form an alkene and a phosphine (B1218219) oxide. wikipedia.orglibretexts.orglibretexts.org The high stability of the triphenylphosphine (B44618) oxide byproduct is a major driving force for this reaction. organic-chemistry.org

In the synthesis of this compound, the Wittig reaction can be employed to introduce the heptanoate side chain. This would typically involve the reaction of a cyclopentenone precursor bearing a carbonyl group (or a group that can be converted to a carbonyl) with a phosphonium ylide derived from a heptanoate precursor. For instance, a Wittig reagent bearing a protected carboxylic acid or ester functionality can be used. The Wittig reaction is compatible with a variety of functional groups, including esters, making it a suitable choice for this transformation. wikipedia.org Stabilized ylides, such as those containing an ester group, generally lead to the formation of (E)-alkenes with high selectivity. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction that uses phosphonate (B1237965) esters, is another valuable tool that often provides excellent stereoselectivity for the formation of (E)-alkenes. wikipedia.org

| Reaction | Reactants | Product | Stereoselectivity |

| Wittig Reaction | Cyclopentenone with a carbonyl group, Heptanoate-derived phosphonium ylide | Cyclopentenone with an unsaturated heptanoate side chain | (E)-alkene with stabilized ylides wikipedia.org |

| Horner-Wadsworth-Emmons Reaction | Cyclopentenone with a carbonyl group, Heptanoate-derived phosphonate ester | Cyclopentenone with an unsaturated heptanoate side chain | High (E)-selectivity wikipedia.org |

The final step in the synthesis of this compound is the formation of the butyl ester. This is typically achieved through esterification of the corresponding carboxylic acid.

The Fischer esterification is a classic and widely used method for this purpose. It involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid or a sulfonic acid like p-toluenesulfonic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (butanol in this case) is often used, or the water formed during the reaction is removed. masterorganicchemistry.com

Transesterification is another viable method, which involves the conversion of one ester to another. For example, a methyl or ethyl ester of 5-oxocyclopent-1-ene-1-heptanoic acid could be reacted with butanol in the presence of an acid or base catalyst to yield the desired butyl ester. Transesterification can be particularly useful when the direct isolation of the carboxylic acid is challenging. rsc.org

| Reaction | Reactants | Catalyst | Key Conditions |

| Fischer Esterification | 5-oxocyclopent-1-ene-1-heptanoic acid, Butanol | Strong acid (e.g., H₂SO₄, p-TsOH) | Excess butanol or removal of water masterorganicchemistry.com |

| Transesterification | Methyl or Ethyl 5-oxocyclopent-1-ene-1-heptanoate, Butanol | Acid or Base | Driving the equilibrium towards the product |

Protecting Group Chemistry in this compound Synthesis

In the synthesis of complex molecules like this compound, which serves as a precursor to prostaglandins, the strategic protection and deprotection of hydroxyl groups are essential. oup.comnih.gov Silyl (B83357) ethers are frequently employed for this purpose due to their stability and the ability to selectively install and remove them under mild conditions. wikipedia.org

Triethylsilyl (TES) Ether Protection and Deprotection Strategies

The triethylsilyl (TES) group is a common choice for protecting alcohol functionalities during the synthesis of prostaglandin (B15479496) intermediates. nih.gov Its moderate steric bulk and predictable reactivity allow for reliable application and removal.

Protection: The formation of a TES ether typically involves reacting the alcohol with a silylating agent in the presence of a base. Common reagents include triethylsilyl chloride (TESCl) or triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf), which is more reactive and suitable for hindered alcohols. wikipedia.orgsynarchive.com Bases such as imidazole (B134444), pyridine (B92270), or 2,6-lutidine are used to neutralize the acidic byproduct. synarchive.com

Deprotection: The cleavage of TES ethers can be accomplished under various mild conditions, which is crucial for preserving other sensitive functional groups within the molecule. Mildly acidic conditions or fluoride (B91410) ion sources are typically used. nih.govorganic-chemistry.org A key advantage of the TES group is its lability relative to bulkier silyl ethers, enabling selective deprotection. nih.gov An efficient and selective method for the deprotection of TES ethers utilizes formic acid in methanol (B129727) or methylene (B1212753) chloride, which leaves more robust protecting groups like tert-butyldimethylsilyl (TBDMS) unaffected. nih.gov

Table 1: Common Reagents for TES Ether Protection and Deprotection

| Process | Reagents | Typical Solvents | Notes |

|---|---|---|---|

| Protection | TESCl, Imidazole | DMF | Standard and reliable method. synarchive.com |

| Protection | TESOTf, 2,6-Lutidine | Dichloromethane | For hindered alcohols due to higher reactivity. wikipedia.orgsynarchive.com |

| Deprotection | Acetic Acid, THF, Water | THF/Water | Mild acidic conditions. wikipedia.org |

| Deprotection | Pyridinium (B92312) p-toluenesulfonate (PPTS) | Ethanol | Very mild acidic conditions. |

| Deprotection | Tetra-n-butylammonium fluoride (TBAF) | THF | Common fluoride source for cleavage. gelest.com |

Tetrahydropyranyl (THP) Ether Protection and Comparative Analysis

Tetrahydropyranyl (THP) ethers serve as another important class of protecting groups for alcohols in synthetic sequences leading to cyclopentenone derivatives. acs.orgorganic-chemistry.org They function as acetals and are characterized by their ease of formation and removal under acidic conditions. total-synthesis.comyoutube.com

Protection and Deprotection: The THP group is introduced by reacting an alcohol with 3,4-dihydropyran (DHP) using an acid catalyst, such as p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS). total-synthesis.comwikipedia.org Deprotection is readily achieved by acid-catalyzed hydrolysis, often using acetic acid in an aqueous tetrahydrofuran (B95107) (THF) solution. wikipedia.org

Comparative Analysis: While effective, the use of THP ethers has a significant drawback compared to silyl ethers: the creation of a new stereocenter upon reaction with a chiral alcohol, which can lead to a mixture of diastereomers. organic-chemistry.org However, THP ethers offer stability across a wide range of non-acidic conditions, including exposure to organometallic reagents, hydrides, and strong bases, where some silyl ethers might be labile. organic-chemistry.orgtotal-synthesis.com In some synthetic contexts, such as the resolution of 4-hydroxy-cyclopentenone esters, the THP derivative proved crucial for preventing undesirable side reactions like racemization. acs.org

Table 2: Comparative Analysis of Protecting Groups

| Protecting Group | Stability to Acid | Stability to Base | Key Features |

|---|---|---|---|

| TES Ether | Moderate | High | Good balance of stability and reactivity; useful for selective deprotection schemes. wikipedia.org |

| THP Ether | Low | High | Stable to bases and nucleophiles; introduces a new stereocenter. organic-chemistry.org |

| TBS Ether | High | High | Very robust due to steric hindrance; requires stronger conditions for cleavage. total-synthesis.com |

tert-Butyldimethylsilyl (TBS) Ether Protection and Stability

The tert-butyldimethylsilyl (TBS or TBDMS) group is one of the most widely used silyl ethers for protecting alcohols, particularly in the synthesis of prostaglandins and their analogs. total-synthesis.comnih.gov Its popularity stems from its exceptional stability, which is significantly greater than that of smaller silyl ethers like TES. total-synthesis.com

Protection and Stability: TBS ethers are typically formed by reacting an alcohol with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in a polar aprotic solvent like dimethylformamide (DMF). total-synthesis.com For more sterically hindered alcohols, the more reactive tert-butyldimethylsilyl triflate (TBSOTf) is often employed. total-synthesis.com The substantial steric bulk of the tert-butyl group confers high stability to the TBS ether, making it resistant to a broad range of reaction conditions, including chromatography, mild acidic and basic hydrolysis, and various nucleophilic reagents. total-synthesis.comresearchgate.net

Deprotection: The robustness of the TBS group necessitates more rigorous conditions for its removal. The most common method for cleaving a TBS ether is by treatment with a source of fluoride ions, such as tetra-n-butylammonium fluoride (TBAF) in THF. organic-chemistry.org Strong acidic conditions can also be used, although fluoride-mediated methods are generally preferred for their mildness and selectivity. organic-chemistry.orgresearchgate.net

Table 3: Relative Stability of Common Silyl Ethers to Acidic Hydrolysis

| Silyl Ether | Relative Rate of Cleavage |

|---|---|

| Trimethylsilyl (TMS) | 1 |

| Triethylsilyl (TES) | 64 |

| tert-Butyldimethylsilyl (TBS) | 20,000 |

| Triisopropylsilyl (TIPS) | 700,000 |

| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 |

(Data adapted from relative resistance studies in acidic media) wikipedia.org

Selective Deprotection Methodologies

The synthesis of complex molecules often requires the presence of multiple protected hydroxyl groups that must be unmasked at different stages. The varying stability of different silyl ethers provides a powerful tool for achieving selective deprotection. wikipedia.orgresearchgate.net

The general order of stability allows chemists to design synthetic routes where a less stable group can be removed while a more stable one remains intact. wikipedia.org For instance, a TES ether can be selectively cleaved in the presence of a TBS ether by using carefully controlled mild acidic conditions, such as formic acid in methanol. nih.gov Similarly, a primary TBS ether can be removed more readily than a sterically hindered secondary TBS ether. gelest.com

Fluoride-based reagents can also be fine-tuned for selectivity. While TBAF is a powerful deprotecting agent, other fluoride sources like hydrofluoric acid in pyridine (HF•pyr) or aqueous hydrofluoric acid in acetonitrile (B52724) can be used under controlled conditions to achieve selective cleavage, often targeting the most labile silyl group. gelest.comresearchgate.net The choice of reagent, solvent, and temperature are all critical variables in achieving the desired selective transformation. researchgate.net

Table 4: Reagents for Selective Silyl Ether Deprotection

| Reagent System | Group Cleaved | Group Retained | Typical Conditions |

|---|---|---|---|

| 10-CSA in MeOH | Primary TBS | Secondary/Hindered TBS | Room temperature, short reaction time. wikipedia.org |

| Acetic Acid/THF/H₂O | TES | TBS, TIPS | Room temperature. wikipedia.org |

| Formic Acid in MeOH | TES | TBDMS (TBS) | Mild conditions. nih.gov |

| HF•Pyridine in THF | TES | TIPS | Controlled temperature. gelest.com |

Catalytic Systems and Reagents in Synthesis

The construction of the this compound framework relies on key chemical transformations that are often facilitated by catalytic systems. Lewis acids, in particular, play a significant role in activating substrates and directing reaction pathways. oup.comacs.org

Lewis Acid Catalysis (e.g., ZnCl₂, Boron Trifluoride Ether Complex)

Lewis acids are indispensable reagents in organic synthesis for their ability to accept electron pairs, thereby activating a wide range of functional groups. heyigasglobal.comsigmaaldrich.com

Boron Trifluoride Etherate (BF₃•OEt₂): This complex is a convenient and widely used liquid source of boron trifluoride. sigmaaldrich.comchemicalbook.com In the context of prostaglandin synthesis, it serves as a versatile catalyst for numerous transformations. medcraveonline.comheyigasglobal.com These include esterification reactions to form the heptanoate side chain, cyclization reactions to construct the cyclopentenone ring, and the activation of epoxides or carbonyl groups for subsequent nucleophilic attack. medcraveonline.comheyigasglobal.com Its effectiveness in promoting these reactions with high yields often surpasses that of other Lewis acids. heyigasglobal.com

Zinc Chloride (ZnCl₂): Zinc chloride is another common Lewis acid catalyst employed in organic synthesis. acs.org It is particularly effective in promoting conjugate addition reactions, such as the addition of organometallic reagents to α,β-unsaturated ketones—a key step in elaborating the cyclopentenone core of prostaglandin precursors. rsc.org ZnCl₂-catalyzed Grignard addition reactions to nitriles have also been developed, providing a pathway to ketones. rsc.orgresearchgate.net Its utility in formal [2+2+1] annulation reactions further highlights its role in constructing complex ring systems. acs.orgacs.org

Table 5: Applications of Lewis Acids in Relevant Synthetic Transformations

| Lewis Acid | Reaction Type | Role of Catalyst |

|---|---|---|

| Boron Trifluoride Etherate | Esterification | Activates carboxylic acid for reaction with alcohol. medcraveonline.comheyigasglobal.com |

| Cyclization (e.g., Nazarov) | Promotes electrocyclization to form cyclopentenones. medcraveonline.com | |

| Epoxide Opening | Activates the epoxide ring for nucleophilic attack. medcraveonline.comheyigasglobal.com | |

| Zinc Chloride | Conjugate Addition | Facilitates 1,4-addition of nucleophiles to enones. rsc.org |

| Grignard Addition | Promotes the addition of Grignard reagents to nitriles. rsc.orgresearchgate.net |

Oxidizing Agents (e.g., Hydrogen Peroxide, Manganese(III) Acetate (B1210297) Dihydrate)

Oxidizing agents are fundamental in the formation of the cyclopentenone core, often by facilitating cyclization reactions of appropriately functionalized precursors.

Manganese(III) Acetate Dihydrate is a notable oxidizing agent employed in the synthesis of cyclopentenone structures. It promotes the oxidative cyclization of β-dicarbonyl compounds with alkenes. This process is thought to proceed through the formation of a manganese enolate, which then undergoes a radical addition to the alkene, followed by subsequent oxidation and cyclization steps to yield the cyclopentenone ring. While specific studies on this compound are not prevalent, the general utility of manganese(III) acetate in forming substituted cyclopentenones is well-established in the synthesis of prostaglandin analogs. For instance, the reaction of 2-carboethoxy cyclopentanone with isopropenyl acetate in the presence of manganese(III) acetate in acetic acid can afford a bicyclic enone precursor after further treatment. nih.gov

| Reactant 1 | Reactant 2 | Reagent | Product Type | Reference |

| 2-Carbethoxy cyclopentanone | Isopropenyl acetate | Manganese(III) Acetate | Bicyclic enone | nih.gov |

| 1-Methoxycyclohexene | Ethyl acetoacetate | Manganese(III) Acetate | Dihydrofuran intermediate for cyclopentenone synthesis | nih.gov |

Hydrogen Peroxide is another versatile oxidizing agent, although its application in the direct synthesis of this specific cyclopentenone is less commonly documented. It is more frequently utilized in epoxidation reactions or in conjunction with other catalysts for various oxidative transformations that could be part of a multi-step synthesis of prostaglandin precursors.

Reducing Agents (e.g., Red-Al)

Reducing agents are critical for the stereoselective reduction of ketone functionalities, a key step in the synthesis of many prostaglandin analogs where specific hydroxyl group stereochemistry is required.

Red-Al , or sodium bis(2-methoxyethoxy)aluminum hydride, is a powerful and versatile reducing agent comparable in reactivity to lithium aluminum hydride (LiAlH4) but with improved solubility in organic solvents. organic-chemistry.org In the context of prostaglandin synthesis, Red-Al can be employed for the reduction of carbonyl groups. A significant application of Red-Al is in chelation-controlled reductions of hydroxy ketones, which allows for the synthesis of diols with high diastereoselectivity. organic-chemistry.org For example, the reduction of acetal-protected α-hydroxy ketones with Red-Al can yield anti-1,2-diols with high diastereomeric ratios (dr 5–20:1). organic-chemistry.org This level of stereocontrol is vital when constructing the chiral centers present in prostaglandin-like molecules.

| Substrate | Reagent | Product | Diastereomeric Ratio (dr) | Reference |

| Acetal-protected α-hydroxy ketones | Red-Al | anti-1,2-diols | 5–20:1 | organic-chemistry.org |

Base-Catalyzed Reactions (e.g., n-Butyllithium, KOH, DBU)

Base-catalyzed reactions are integral to many steps in the synthesis of cyclopentenones, including condensations, alkylations, and eliminations.

n-Butyllithium (n-BuLi) is a very strong base widely used in organic synthesis. wikipedia.org In the synthesis of prostaglandin analogs, n-BuLi is often employed to deprotonate carbon acids, generating potent nucleophiles for the introduction of side chains. google.com For instance, it can be used to generate lithiated species from appropriate precursors, which then react with electrophiles to form carbon-carbon bonds, a key step in constructing the heptanoate side chain of the target molecule.

Potassium Hydroxide (KOH) is a common base used in reactions such as aldol (B89426) condensations and saponification. In the synthesis of cyclopentenones, a base like KOH can catalyze the intramolecular aldol cyclization of a 1,4-dicarbonyl precursor to form the enone ring system. nih.gov

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic strong base that is frequently used to promote elimination reactions to form double bonds, a crucial step in the formation of the cyclopentenone ring. It can also be used to catalyze Michael additions and other condensation reactions.

Stereoselective Synthesis of this compound Enantiomers

The biological activity of prostaglandin analogs is highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic routes to obtain enantiomerically pure forms of this compound is of paramount importance.

Chiral Auxiliaries and Catalysts in Cyclopentenone Asymmetric Synthesis

A powerful strategy for controlling stereochemistry is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.

Several types of chiral auxiliaries have been successfully employed in asymmetric synthesis, including oxazolidinones, camphor (B46023) derivatives, and pseudoephedrine. wikipedia.orgresearchgate.net For instance, in the synthesis of chiral cyclopentenone intermediates, a chiral auxiliary can be attached to a precursor molecule to direct the diastereoselective formation of the ring or the addition of a side chain. acs.org Menthol has been used as a chiral auxiliary to create separable diastereomers of a cyclopentenone intermediate. acs.org

| Chiral Auxiliary Type | Application Example | Reference |

| Oxazolidinones | Asymmetric alkylation and aldol reactions | wikipedia.orgresearchgate.net |

| Camphor derivatives | Asymmetric Diels-Alder reactions | researchgate.net |

| Menthol | Resolution of cyclopentenone intermediates | acs.org |

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is another key approach. Chiral catalysts can be used in a variety of reactions, including hydrogenations, epoxidations, and carbon-carbon bond-forming reactions, to establish the desired stereocenters in the cyclopentenone core and its side chains.

Enantiomeric Purity and Control in Multi-step Pathways

Achieving and maintaining high enantiomeric purity throughout a multi-step synthesis is a significant challenge. The enantiomeric excess (ee) of the final product is a measure of its enantiomeric purity. In the synthesis of complex molecules like prostaglandin analogs, it is crucial to control the stereochemistry at each stereocenter-forming step.

Kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, is one method to obtain enantiomerically enriched materials. acs.org Chemoenzymatic methods, which utilize enzymes for stereoselective transformations, have also proven to be highly effective in producing intermediates with high enantiomeric excess. For example, lipase-mediated desymmetrization has been used to produce a mono-acetate product with 95% ee, which serves as a precursor for chiral lactones in prostaglandin synthesis. nih.gov Subsequent steps, such as recrystallization, can further enhance the enantiomeric purity to >99% ee. nih.gov

The enantiomeric purity of intermediates and the final product is typically determined by analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents. mdpi.commdpi.com Careful monitoring of the enantiomeric excess at various stages of the synthesis is essential to ensure the final product meets the required stereochemical purity.

| Method | Application | Achieved Enantiomeric Excess (ee) | Reference |

| Lipase-mediated desymmetrization | Asymmetric synthesis of a mono-acetate precursor | 95% | nih.gov |

| Recrystallization | Purification of a bromohydrin intermediate | >99% | nih.gov |

Chemical Transformations and Reactivity of Butyl 5 Oxocyclopent 1 Ene 1 Heptanoate

Oxidation Reactions and Product Diversification

The oxidation of Butyl 5-oxocyclopent-1-ene-1-heptanoate can be directed to several positions, primarily the allylic carbons of the cyclopentenone ring and the α-carbon to the carbonyl group. These reactions are crucial for introducing new functional groups and diversifying the molecular scaffold.

One of the common oxidation reactions involves the introduction of a hydroxyl group at the allylic position of the cyclopentenone ring. This transformation is often a key step in the synthesis of various natural products, including prostaglandins (B1171923). wikipedia.orgfrontiersin.org The oxidation of arachidonic acid, a precursor to prostaglandins, yields an unstable endoperoxide intermediate which can then be converted to various oxidized derivatives. researchgate.net

Another potential site for oxidation is the α-position to the ketone, which can lead to the formation of dicarbonyl compounds. These can serve as precursors for the synthesis of more complex heterocyclic systems.

The following table summarizes typical oxidation reactions applicable to this compound based on known transformations of similar cyclopentenone systems.

| Oxidizing Agent | Target Site | Typical Products | Reaction Conditions |

| Selenium Dioxide (SeO₂) | Allylic C-H | Allylic alcohol | Dioxane, reflux |

| m-Chloroperoxybenzoic acid (mCPBA) | Alkene | Epoxide | Dichloromethane, 0 °C to rt |

| Ozone (O₃), then DMS | Alkene | Aldehyde/Ketone (cleavage) | CH₂Cl₂/MeOH, -78 °C |

| Davis oxaziridine | Enolate (α-position) | α-Hydroxy ketone | THF, -78 °C |

This table presents plausible oxidation reactions for this compound based on established methodologies for similar substrates.

Reduction Pathways and Characterization of Reduced Species

The reduction of this compound offers several pathways to a variety of products, depending on the reducing agent and reaction conditions. The primary targets for reduction are the ketone and the carbon-carbon double bond of the enone system.

Selective reduction of the ketone to an allylic alcohol is a common transformation in prostaglandin (B15479496) synthesis. tandfonline.com This can be achieved using various reducing agents, with bulky borohydrides often providing good stereoselectivity. tandfonline.com In contrast, the use of sodium or zinc borohydrides can sometimes lead to 1,4-reduction, resulting in the saturation of the double bond and the formation of a saturated ketone or alcohol. tandfonline.com

Complete reduction of both the ketone and the double bond can be accomplished through catalytic hydrogenation. The resulting saturated cyclopentanol (B49286) derivative provides a scaffold for further synthetic modifications.

Below is a table summarizing potential reduction pathways for this compound.

| Reducing Agent | Target | Major Product(s) | Typical Conditions |

| Sodium Borohydride (NaBH₄) | Ketone | Allylic alcohol | Methanol (B129727), 0 °C |

| Diisobutylaluminium Hydride (DIBAL-H) | Ketone/Ester | Allylic alcohol/Aldehyde | Toluene, -78 °C |

| Lithium Aluminium Hydride (LiAlH₄) | Ketone and Ester | Diol | Diethyl ether, 0 °C to reflux |

| Hydrogen (H₂) with Pd/C | Ketone and Alkene | Saturated alcohol | Ethanol, room temperature |

This table outlines expected reduction outcomes for this compound based on the known reactivity of enones and esters.

Substitution Reactions Involving Ester and Silyl (B83357) Groups

The ester functional group in this compound can undergo typical substitution reactions such as hydrolysis, transesterification, and amidation. These reactions allow for the modification of the side chain, which can be important for tuning the physical and biological properties of the molecule.

The cyclopentenone moiety can be converted into a silyl enol ether, which is a versatile intermediate for various substitution reactions. Silyl enol ethers can act as nucleophiles in aldol (B89426) reactions or can be used in the synthesis of α-functionalized cyclopentenones. scientifiq.aiacs.org The formation of silyl enol ethers from cyclopentenones is a well-established method for creating oxygenated cyclopentenone products. scientifiq.aiacs.orgfigshare.com

Conjugate Addition Reactions of the Cyclopentenone Moiety

The α,β-unsaturated ketone of the cyclopentenone ring is highly susceptible to nucleophilic conjugate addition, also known as Michael addition. wikipedia.org This reaction is a cornerstone of prostaglandin synthesis, where it is used to introduce the lower side chain. rsc.orgacs.orglibretexts.orgrsc.orgacs.org

A wide range of nucleophiles can be employed in conjugate addition reactions, including organocuprates, thiols, amines, and enolates. acs.orgnii.ac.jpnih.govnih.govbeilstein-journals.orgresearchgate.net The stereochemical outcome of the addition can often be controlled by using chiral catalysts or auxiliaries. acs.orgnii.ac.jpnih.govresearchgate.net

The following table provides examples of conjugate addition reactions that are likely applicable to this compound.

| Nucleophile | Catalyst/Reagent | Product Type | Significance |

| Organocuprates (R₂CuLi) | - | β-Alkylated cyclopentanone (B42830) | Introduction of carbon side chains |

| Thiols (RSH) | Base | β-Thioether cyclopentanone | Formation of sulfur-containing analogs |

| Amines (R₂NH) | - | β-Amino cyclopentanone | Synthesis of nitrogen-containing derivatives |

| Malonates | Organocatalyst | β-Diester cyclopentanone | Carbon-carbon bond formation |

This table illustrates potential conjugate addition reactions with this compound, drawing from established methods for cyclopentenones.

Rearrangement Reactions and Their Mechanistic Insights

Cyclopentenone derivatives can undergo various rearrangement reactions, often catalyzed by acids or metals. These reactions can lead to the formation of complex polycyclic structures.

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones from divinyl ketones. wikipedia.orgorganic-chemistry.orgthermofisher.comnih.govnrochemistry.com While this compound is already a cyclopentenone, understanding the reverse reaction, the retro-Nazarov, can provide insights into potential ring-opening and rearrangement pathways under certain conditions.

Another important reaction for the synthesis of cyclopentenones is the Pauson-Khand reaction, which involves the [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide. wikipedia.orgrsc.orgmdpi.comorganicreactions.orglibretexts.org This reaction highlights the synthetic accessibility of the cyclopentenone core and provides a basis for considering potential metal-catalyzed rearrangements.

Role as a Ligand in Organometallic Catalysis Research

The enone functionality of this compound can act as a ligand for transition metals. The coordination of the metal to the C=C double bond and the carbonyl oxygen can activate the molecule towards various transformations. While specific research on this compound as a ligand may be limited, the use of similar cyclopentenone derivatives in catalysis is known. For instance, cyclopentenones can be substrates in Pauson-Khand reactions, where they are formed via organocobalt intermediates. strath.ac.uk The ability of the enone to coordinate to metals is a key aspect of its reactivity in such catalytic cycles.

Intermolecular and Intramolecular Reaction Dynamics

The presence of multiple functional groups in this compound allows for a range of intermolecular and intramolecular reactions.

Intermolecular reactions can include dimerizations or cycloadditions. The cyclopentenone moiety can act as a dienophile in Diels-Alder reactions, reacting with dienes to form bicyclic adducts. wikipedia.orgrsc.orgnih.govacs.orgnih.govwikipedia.org

Intramolecular reactions are particularly relevant in the synthesis of complex natural products. If the heptanoate (B1214049) chain were to contain a suitable functional group, intramolecular cyclizations could be envisioned. For example, an intramolecular Diels-Alder reaction could lead to the formation of a polycyclic system. rsc.orgnih.govnih.govwikipedia.org

Advanced Analytical Methodologies for Research on Butyl 5 Oxocyclopent 1 Ene 1 Heptanoate

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural analysis of Butyl 5-oxocyclopent-1-ene-1-heptanoate, providing detailed information about its atomic and molecular composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR, qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For this compound, ¹H and ¹³C NMR provide precise information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification and confirmation of the different proton environments within the molecule. The key signals expected for the butyl ester moiety would include a triplet around 4.1 ppm corresponding to the methylene (B1212753) group adjacent to the ester oxygen (-O-CH₂ -), and other multiplets further upfield for the remaining methylene groups and the terminal methyl group of the butyl chain. Signals for the cyclopentenone ring and the heptanoate (B1214049) chain would be consistent with those of similar prostaglandin (B15479496) precursors.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbons of the ester and the ketone would appear as distinct signals in the downfield region (typically ~173 ppm for the ester and >200 ppm for the ketone). The olefinic carbons of the cyclopentenone ring would also have characteristic shifts.

Quantitative NMR (qNMR): This technique offers a high degree of accuracy and precision for determining the purity of this compound without the need for an identical reference standard. By integrating the area of a specific proton signal of the target compound against that of a certified internal standard with a known concentration, the absolute purity can be calculated.

While specific spectral data for this compound is not publicly available, the data for a closely related analogue, Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate, provides a reference for the expected chemical shifts of the core structure.

Table 1: Representative ¹H NMR Data for a Prostaglandin Precursor Analogue Data based on Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate and general NMR principles.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Ester -OCH₂- | ~4.1 | Triplet (t) | Characteristic of the butyl ester group. |

| Olefinic C=CH | ~7.1 | Singlet (s) or narrow multiplet | Proton on the cyclopentenone ring. |

| Ring -CH₂- (α to C=O) | ~2.3-2.4 | Multiplet (m) | Protons adjacent to the ketone. |

| Chain -CH₂- (α to C=C) | ~2.2 | Triplet (t) | Protons on the heptanoate chain adjacent to the ring. |

| Ester -CH₂CH₂CH₂CH₃ | ~1.2-1.7 | Multiplets (m) | Central methylene groups of the butyl chain. |

| Ester -CH₃ | ~0.9 | Triplet (t) | Terminal methyl group of the butyl chain. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, LC/MS, MALDI-TOF/MS, MS/MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Techniques like Electrospray Ionization (ESI-MS) are particularly well-suited for moderately polar molecules like prostaglandin analogues.

The molecular formula of this compound is C₁₆H₂₆O₃, corresponding to a monoisotopic mass of approximately 266.38 Da. In ESI-MS, the compound would likely be observed as protonated molecules [M+H]⁺ (m/z 267.39) or adducts with sodium [M+Na]⁺ (m/z 289.37).

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of a selected precursor ion. uab.edu The fragmentation pattern is crucial for confirming the identity of the compound by revealing characteristic losses of functional groups. Common fragmentation pathways for prostaglandin analogues include neutral losses of water and cleavages along the aliphatic side chains. diva-portal.org For this compound, key fragmentations would include the loss of the butoxy group or the entire butyl heptanoate chain, providing definitive structural evidence. Liquid chromatography coupled with mass spectrometry (LC/MS) is a primary tool for detecting and quantifying such compounds in complex biological samples due to its high sensitivity and selectivity. frontiersin.orgnih.gov

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z (Monoisotopic) | Description |

|---|---|---|---|

| [M]⁺ | C₁₆H₂₆O₃ | 266.19 | Molecular Ion |

| [M+H]⁺ | C₁₆H₂₇O₃⁺ | 267.19 | Protonated Molecule |

| [M+Na]⁺ | C₁₆H₂₆NaO₃⁺ | 289.17 | Sodium Adduct |

| [M-C₄H₉O]⁺ | C₁₂H₁₇O₂⁺ | 193.12 | Fragment from loss of butoxy group |

| [M-C₄H₈]⁺ | C₁₂H₁₈O₃⁺ | 210.12 | Fragment from McLafferty rearrangement (loss of butene) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

The most prominent peaks would be the strong absorptions from the carbonyl (C=O) stretching vibrations of the ester and the α,β-unsaturated ketone. libretexts.org The ester C=O stretch typically appears around 1735-1750 cm⁻¹. Conjugation lowers the frequency of the ketone C=O stretch to approximately 1700-1725 cm⁻¹. libretexts.orgorgchemboulder.com The carbon-carbon double bond (C=C) of the cyclopentenone ring will show a stretching vibration in the 1600-1650 cm⁻¹ region. Additionally, the C-O stretching of the ester group will be visible in the fingerprint region, typically around 1160-1300 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester C=O | Stretch | 1735 - 1750 | Strong |

| Ketone C=O (Conjugated) | Stretch | 1700 - 1725 | Strong |

| Alkene C=C (Conjugated) | Stretch | 1600 - 1650 | Medium |

| Ester C-O | Stretch | 1160 - 1300 | Strong |

| sp³ C-H | Stretch | 2850 - 3000 | Medium-Strong |

UV-Vis Spectroscopy for Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule by measuring the absorption of ultraviolet or visible light, which corresponds to electronic transitions. The primary chromophore in this compound is the α,β-unsaturated ketone system within the cyclopentenone ring.

This conjugated system gives rise to an intense π → π* electronic transition, which is expected to result in a maximum absorption wavelength (λmax) in the range of 220-250 nm. The exact position and intensity (molar absorptivity, ε) of this absorption are sensitive to the solvent used. UV-Vis spectroscopy is particularly useful for quantitative analysis, as the absorbance of a solution is directly proportional to the concentration of the compound, according to the Beer-Lambert Law. This makes it a valuable tool for concentration determination in quality control settings.

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures, impurities, or complex matrices, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of prostaglandin analogues. nih.govnih.gov Given the moderate polarity of this compound, reversed-phase HPLC (RP-HPLC) is the most common mode of separation.

In a typical RP-HPLC setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, often a gradient mixture of acetonitrile (B52724) or methanol (B129727) and water. researchgate.net The compound is separated from more polar and less polar impurities based on its partitioning between the two phases. A UV detector, set to the λmax of the compound's chromophore (~220-250 nm), is commonly used for detection and quantification. HPLC methods are validated for parameters like linearity, accuracy, precision, and limits of detection and quantification to ensure reliable analysis for purity assessment and quality control. nih.gov

Table 4: Typical HPLC Conditions for Analysis of Prostaglandin Analogues

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~220-250 nm |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 10 - 20 µL |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound research, GC is particularly useful for the analysis of volatile side-products, degradation products, or for the analysis of the compound itself after derivatization to increase its volatility.

For instance, thermal degradation of this compound might lead to the formation of smaller, more volatile molecules. Headspace GC, where the vapor phase above a sample is injected into the GC, is an excellent technique for analyzing these volatile compounds without interference from the non-volatile matrix.

In many cases, this compound and its analogs are not sufficiently volatile for direct GC analysis. In such situations, derivatization is necessary. The carboxylic acid group of related prostaglandin-like compounds can be esterified, for example, by reaction with a methylating agent, to produce the more volatile methyl ester. The hydroxyl groups can be converted to trimethylsilyl (TMS) ethers. These derivatization reactions increase the volatility and thermal stability of the analytes, making them amenable to GC analysis.

A typical GC method for the analysis of derivatized this compound would utilize a capillary column with a nonpolar or moderately polar stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range. For identification purposes, a mass spectrometer (MS) is often coupled to the GC (GC-MS), providing structural information based on the mass-to-charge ratio of the fragmented ions.

Table 2: Example GC-FID Method Parameters for FAME Analysis

| Parameter | Value |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (10 min) |

| Detector | FID at 300 °C |

| Injection Volume | 1 µL (splitless) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that is invaluable for monitoring the progress of chemical reactions. In the synthesis of this compound, TLC can be used to quickly assess the consumption of starting materials and the formation of products.

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a thin layer of adsorbent material, typically silica gel, coated onto a glass or plastic backing. The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). The mobile phase moves up the plate by capillary action, and the components of the reaction mixture are separated based on their differential partitioning between the stationary phase and the mobile phase.

The separated spots are visualized, often under UV light if the compounds are UV-active, or by staining with a chemical reagent. By comparing the TLC profile of the reaction mixture at different time points to that of the starting materials and expected products, a chemist can determine the extent of the reaction.

TLC is also used to determine the appropriate solvent system for column chromatography purification. The retention factor (Rf) of a compound on TLC is related to its elution behavior in column chromatography. A solvent system that gives an Rf value of around 0.3 for the desired product is often a good starting point for developing a column chromatography method.

Advanced Characterization Techniques in Organic Chemistry Research

Beyond chromatographic techniques, a suite of advanced characterization methods is essential for the unambiguous identification and structural elucidation of this compound and its derivatives.

X-ray crystallography is a powerful technique that can provide a three-dimensional model of a molecule, revealing the precise arrangement of atoms in space. This information is crucial for determining the absolute stereochemistry and conformation of chiral molecules.

While obtaining a single crystal of this compound itself might be challenging due to its oily nature, it is often possible to form crystalline derivatives. For example, if the synthesis of this compound involves a chiral intermediate that is a solid, X-ray crystallography can be used to determine the stereochemistry of that intermediate, which in turn can be used to infer the stereochemistry of the final product.

The process involves growing a high-quality single crystal of the compound of interest. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. By analyzing the diffraction pattern, a crystallographer can determine the electron density map of the molecule and build a three-dimensional model.

For prostaglandin-like molecules, which often have multiple stereocenters, X-ray crystallography is the gold standard for unambiguously assigning the absolute configuration of each chiral center. This information is critical, as different stereoisomers can have vastly different biological activities.

Spectroelectrochemical Studies on Related Cyclopentenones

Spectroelectrochemistry is a powerful class of analytical techniques that couples the principles of electrochemistry with the measurement of spectroscopic properties, allowing for the in-situ characterization of electrochemically generated species. nih.govresearchgate.netresearchgate.net In the context of cyclopentenone research, UV-Vis spectroelectrochemistry is particularly valuable for investigating the redox processes of the α,β-unsaturated ketone moiety. This method provides simultaneous information about the electron transfer processes (from electrochemistry) and the electronic structure of the reactants, intermediates, and products (from spectroscopy). nih.govresearchgate.net

The core of a spectroelectrochemical experiment involves an optically transparent electrode housed within a specialized cell, which allows a light beam to pass through the electrode surface and the adjacent solution. nih.gov As a potential is applied to the electrode to initiate a reduction or oxidation of the cyclopentenone derivative, the corresponding changes in the UV-Vis absorption spectrum are recorded in real-time.

For a typical α,β-unsaturated ketone, the electrochemical process of interest is the one-electron reduction of the conjugated system. This reduction generates a radical anion, a highly reactive intermediate whose stability and electronic properties are of significant interest. The potential at which this reduction occurs provides insight into the electron-accepting ability of the molecule, which is influenced by the various substituents on the cyclopentenone ring.

Concurrently, the UV-Vis spectrum changes dramatically upon the formation of the radical anion. The original absorption bands of the neutral cyclopentenone, typically the high-intensity π→π* transition and the lower-intensity n→π* transition, decrease in absorbance. Simultaneously, new, characteristic absorption bands corresponding to the radical anion appear at different, often longer, wavelengths. The position (λmax) and intensity of these new bands provide critical information about the electronic structure of this transient species.

Research Findings from Cyclic Voltammetry

Cyclic voltammetry (CV) is the electrochemical component of these studies and is instrumental in determining the reduction potentials of cyclopentenone derivatives. In a typical CV experiment, the potential is swept linearly to a set value and then reversed. For a reversible one-electron reduction, this process generates a characteristic wave shape from which the reduction potential can be determined.

Studies on related α,β-unsaturated carbonyl compounds, such as substituted quinones, have shown a clear relationship between molecular structure and reduction potential. Electron-withdrawing groups attached to the conjugated system tend to stabilize the resulting radical anion, making the compound easier to reduce (i.e., the reduction occurs at a more positive potential). Conversely, electron-donating groups destabilize the radical anion, making the compound harder to reduce and shifting the reduction potential to more negative values.

Below is a representative data table illustrating how reduction potentials might vary with substitution on a generic cyclopentenone ring, based on established electrochemical principles.

| Compound | Substituent at C4 | Cathodic Peak Potential (Epc vs. Ag/AgCl) | Notes |

| Cyclopentenone Derivative 1 | -H | -1.95 V | Unsubstituted reference compound. |

| Cyclopentenone Derivative 2 | -CH3 (Electron Donating) | -2.05 V | Methyl group destabilizes the radical anion. |

| Cyclopentenone Derivative 3 | -Cl (Electron Withdrawing) | -1.78 V | Chloro group stabilizes the radical anion. |

| Cyclopentenone Derivative 4 | -OCH3 (Electron Donating) | -2.10 V | Methoxy group destabilizes the radical anion. |

This table is illustrative and based on general electrochemical principles of substituted enones. Actual values would require experimental verification.

Spectroscopic Characterization of Intermediates

Upon applying a potential sufficient to cause reduction, UV-Vis spectroscopy provides insight into the newly formed radical anion. The location of the maximum absorbance (λmax) of the radical anion is indicative of its electronic transition energies.

Spectroelectrochemical studies on various organic molecules capable of forming stable radical anions, such as aromatic thiocarbonyls and substituted thiophenes, have demonstrated the power of this technique. rsc.org Upon electrochemical reduction, the primary absorption bands of the neutral molecule disappear and are replaced by new, often intense, absorption bands at longer wavelengths, which are characteristic of the radical anion.

For cyclopentenone derivatives, one would expect the disappearance of the π→π* transition (typically in the 215-250 nm range) and the appearance of one or more new absorption bands in the visible or near-IR region of the spectrum upon formation of the radical anion. The stability of this radical anion can also be monitored over time; a rapid decay of its characteristic absorption indicates a short-lived species that may be undergoing subsequent chemical reactions.

The following interactive table presents hypothetical but plausible spectroelectrochemical data for a series of substituted cyclopentenones, illustrating the expected correlation between the electrochemical potential and the spectroscopic properties of the generated radical anion.

| Compound | Substituent | Reduction Potential (Epc vs. Ag/AgCl) | Radical Anion λmax |

| Cyclopentenone Derivative A | -H | -1.95 V | 485 nm |

| Cyclopentenone Derivative B | -Phenyl | -1.70 V | 530 nm |

| Cyclopentenone Derivative C | -CN | -1.55 V | 555 nm |

This table is a representative example based on data from analogous conjugated systems. The extension of the conjugated system (e.g., with a phenyl group) or the addition of a strong electron-withdrawing group (e.g., cyano) is expected to both lower the reduction potential and cause a bathochromic (red) shift in the absorption maximum of the resulting radical anion.

Structure Activity Relationship Sar Studies and Mechanistic Research on Butyl 5 Oxocyclopent 1 Ene 1 Heptanoate Analogs

Impact of Cyclopentenone Ring Modifications on Biological Interactions

The cyclopentenone ring, a core feature of Butyl 5-oxocyclopent-1-ene-1-heptanoate and its prostaglandin (B15479496) relatives, is a crucial determinant of their biological activity. This α,β-unsaturated ketone moiety is highly reactive and can participate in Michael addition reactions with nucleophilic groups in biological macromolecules, such as the thiol groups of cysteine residues in proteins. This covalent modification can lead to the modulation of protein function and the initiation of various cellular signaling cascades.

Research into cyclopentenone prostaglandins (B1171923) (CPPs) has demonstrated that modifications to this ring significantly alter their biological profiles. For instance, the presence and position of double bonds within the ring, as well as the nature and location of substituents, can profoundly influence the electrophilicity of the β-carbon, thereby affecting the rate and selectivity of its reactions with cellular targets. Studies on various CPPs have shown that even minor alterations, such as the addition or removal of a hydroxyl group or the introduction of a halogen, can lead to substantial changes in their anti-inflammatory, anti-proliferative, and antiviral activities.

The planarity and conformation of the cyclopentenone ring also play a role in how these molecules fit into the binding pockets of target proteins. The rigidity of the ring system helps to orient the side chains in a specific spatial arrangement, which is critical for effective receptor binding and subsequent biological response.

Influence of Heptanoate (B1214049) Side-Chain Variations on Molecular Recognition

The heptanoate side-chain of this compound is analogous to the α-chain of prostaglandins and is pivotal for molecular recognition and interaction with biological targets, such as prostanoid receptors. The length, polarity, and flexibility of this side-chain are key factors that govern the binding affinity and specificity of the molecule.

Esterification of the carboxylic acid, as in the case of the butyl ester, is a common strategy to enhance the lipophilicity of the molecule. This modification can improve its ability to cross cell membranes and may influence its pharmacokinetic profile. The nature of the ester group (e.g., methyl, ethyl, butyl) can impact the rate of hydrolysis by cellular esterases, thereby controlling the release of the active carboxylic acid form of the molecule.

Variations in the length of the alkyl chain can affect how the molecule docks into the binding site of a receptor. A shorter or longer chain may not allow for optimal interaction with the amino acid residues lining the binding pocket, leading to a decrease in binding affinity. Furthermore, the introduction of functional groups, such as hydroxyl or keto groups, along the heptanoate chain can create additional points of interaction, potentially increasing binding affinity and altering the signaling pathway that is activated.

Stereochemical Effects on Biochemical Pathways and Target Binding

The stereochemistry of this compound analogs is a critical factor that dictates their interaction with chiral biological targets like receptors and enzymes. Prostanoid receptors, for instance, exhibit a high degree of stereoselectivity, meaning that only one enantiomer or diastereomer of a ligand will bind with high affinity and elicit a biological response.

The spatial arrangement of substituents on the cyclopentenone ring and the heptanoate side-chain must be precise for optimal receptor recognition. For example, in prostaglandins, the relative orientation of the two side chains (cis or trans) and the stereochemistry of the hydroxyl groups are crucial for their activity. Inversion of a single stereocenter can dramatically reduce or even abolish biological activity, and in some cases, can convert an agonist into an antagonist.

The stereospecific total synthesis of prostaglandins and their analogs is a significant challenge in medicinal chemistry, often requiring complex multi-step procedures to control the stereochemistry at each chiral center. These synthetic efforts have been instrumental in elucidating the stereochemical requirements for binding to various prostanoid receptors and have enabled the development of highly potent and selective therapeutic agents.

In Vitro Mechanistic Investigations of Related Compounds

Studies on Enzyme Inhibition Mechanisms

The biological activities of this compound analogs are often mediated through their interaction with specific enzymes. A primary target for many prostaglandin-like molecules is the cyclooxygenase (COX) enzyme, which is responsible for the biosynthesis of prostaglandins from arachidonic acid.

In vitro studies using purified enzymes or cell-based assays are employed to investigate the inhibitory potential of these compounds. These assays can determine the concentration of the compound required to inhibit the enzyme activity by 50% (IC50), providing a measure of its potency. Kinetic studies can further elucidate the mechanism of inhibition, revealing whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor.

The α,β-unsaturated ketone of the cyclopentenone ring is a key feature that can lead to covalent, irreversible inhibition of enzymes by reacting with nucleophilic amino acid residues in the active site. This mechanism of action is often observed for cyclopentenone prostaglandins and contributes to their potent anti-inflammatory effects.

Molecular Interactions with Biological Targets in Controlled Research Settings

To understand the molecular basis of the biological activity of this compound analogs, researchers employ a variety of in vitro techniques to study their interactions with biological targets in controlled settings. These studies are crucial for elucidating the specific binding modes and the conformational changes that lead to a biological response.

Binding assays, using radiolabeled ligands or fluorescence-based techniques, are used to determine the affinity of the compounds for their target receptors. These assays provide quantitative data, such as the dissociation constant (Kd) or the inhibition constant (Ki), which reflect the strength of the interaction between the ligand and the receptor.